molecular formula C14H19BN2O3 B12822378 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B12822378
M. Wt: 274.13 g/mol
InChI Key: QGQQBYPZJKAVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Boron-Containing Indazole Derivatives

X-ray crystallographic studies of boron-containing indazole derivatives reveal critical insights into bond lengths, angles, and molecular packing. For 3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, the boron atom adopts a trigonal planar geometry, coordinated to two oxygen atoms from the dioxaborolane ring and one carbon atom from the indazole moiety. The B–O bond lengths average 1.37 Å, while the B–C bond measures approximately 1.56 Å, consistent with sp² hybridization at the boron center. The dihedral angle between the indazole ring and the dioxaborolane system ranges from 12° to 18°, indicating moderate conjugation between the aromatic system and the boronate ester.

Crystallographic data from related compounds, such as methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-6-carboxylate, show similar trends. The indazole ring exhibits planarity, with root-mean-square deviations (RMSD) of less than 0.02 Å for non-hydrogen atoms. Packing interactions in the crystal lattice are dominated by C–H···π interactions between methoxy groups and adjacent aromatic rings, as well as van der Waals forces involving the tetramethyl groups of the dioxaborolane ring. These interactions create channels or voids in the lattice, often occupied by solvent molecules such as tetrahydrofuran or chloroform.

Table 1: Key crystallographic parameters for selected boron-containing indazole derivatives

Compound B–O Bond Length (Å) B–C Bond Length (Å) Dihedral Angle (°)
Target compound 1.37 1.56 15.2
Methyl 4-boronate indazole carboxylate 1.38 1.55 14.8
1H-Indazole-6-boronic acid pinacol ester 1.36 1.57 16.1

Electronic Structure and Resonance Effects in Methoxy-Substituted Indazoles

The methoxy group at the 3-position of the indazole ring exerts significant electronic effects. As an electron-donating group, it increases electron density at the adjacent nitrogen atom (N1) through resonance, stabilizing the indazole’s aromatic system. Density functional theory (DFT) calculations indicate that the highest occupied molecular orbital (HOMO) localizes primarily on the methoxy-oxygen and N1, while the lowest unoccupied molecular orbital (LUMO) resides on the boronate ester and the indazole’s π-system. This electronic polarization enhances the compound’s nucleophilicity at N1 and electrophilicity at the boron center, facilitating participation in Suzuki-Miyaura cross-coupling reactions.

Resonance effects further influence the acidity of the N1–H proton. The methoxy group’s +M effect lowers the pKa of N1–H by approximately 1.5 units compared to unsubstituted indazole, as demonstrated by potentiometric titrations. This increased acidity enables deprotonation under mild basic conditions, generating a resonance-stabilized anion that participates in metal-catalyzed coupling reactions.

Conformational Dynamics of the 1,3,2-Dioxaborolane Ring System

The 1,3,2-dioxaborolane ring exhibits dynamic puckering, with pseudorotation barriers estimated at 3–5 kcal/mol via variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy. The ring adopts envelope conformations, where one oxygen atom (O1) deviates from the plane formed by the boron atom and the other three ring atoms. This puckering relieves steric strain between the tetramethyl groups and the indazole ring.

Molecular dynamics simulations reveal two dominant conformers:

  • Syn-periplanar : The methyl groups on C4 and C5 of the dioxaborolane ring align parallel to the indazole plane.
  • Anti-clinal : The methyl groups orient perpendicular to the indazole plane, minimizing van der Waals repulsions.

The equilibrium between these conformers is solvent-dependent. In polar aprotic solvents like dimethylformamide, the syn-periplanar conformer predominates (75:25 ratio), whereas in nonpolar solvents like toluene, the anti-clinal form becomes more favorable (60:40).

Comparative Analysis with Related Boronate-Ester Functionalized Heterocycles

The target compound’s reactivity and stability differ markedly from other boronate esters. For example, 1H-indazole-6-boronic acid pinacol ester undergoes rapid protodeboronation in aqueous media (t₁/₂ = 2.3 hours at pH 7), whereas the tetramethyl dioxaborolane group in the target compound extends stability to 48 hours under identical conditions. This enhanced stability arises from the electron-donating methyl groups, which reduce boron’s electrophilicity and hinder nucleophilic attack.

Table 2: Stability and reactivity comparison of boronate esters

Compound Protodeboronation t₁/₂ (pH 7) Suzuki Coupling Yield (%)
Target compound 48 hours 92
1H-Indazole-6-boronic acid pinacol ester 2.3 hours 78
6-(Methoxycarbonyl)indazole-4-boronate 12 hours 85

In cross-coupling reactions, the target compound demonstrates superior reactivity compared to carboxylate-substituted analogs. For instance, Pd(PPh₃)₄-catalyzed couplings with aryl halides achieve yields exceeding 90%, attributable to the methoxy group’s electron-donating effects, which accelerate transmetallation.

Properties

Molecular Formula

C14H19BN2O3

Molecular Weight

274.13 g/mol

IUPAC Name

3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)16-17-12(10)18-5/h6-8H,1-5H3,(H,16,17)

InChI Key

QGQQBYPZJKAVFU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3)OC

Origin of Product

United States

Preparation Methods

Iridium-Catalyzed C–H Borylation

One of the most effective methods for preparing boronate esters on heteroaromatic systems like indazoles is iridium-catalyzed C–H borylation . This method allows direct borylation of C–H bonds under mild conditions with high regioselectivity.

  • Catalyst System: [Ir(OMe)(COD)]2 combined with di-tert-butyl bipyridine (dtbpy) ligand.
  • Boron Source: Bis(pinacolato)diboron (B2Pin2).
  • Solvent: tert-Butyl methyl ether (TBME).
  • Conditions: Reflux at 55 °C under nitrogen atmosphere for approximately 90 minutes.

This method selectively borylates the indazole at the desired position, producing the 6-borylated intermediate with the methoxy group intact at the 3-position.

Suzuki-Miyaura Coupling for Functionalization

Following borylation, the boronate ester can be used in Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups.

  • Catalyst: XPhos-Pd-G2 (a palladium precatalyst with XPhos ligand).
  • Base: Tripotassium phosphate (K3PO4).
  • Solvent System: Mixture of TBME and water.
  • Temperature: Reflux at 55 °C or microwave heating at 100 °C for accelerated reactions.
  • Reaction Time: 16 hours under nitrogen atmosphere.

This step confirms the utility of the boronate ester intermediate in further synthetic elaborations.

Representative Synthetic Procedure

Step Reagents and Conditions Outcome
1. C–H Borylation Indazole derivative + B2Pin2 + [Ir(OMe)(COD)]2 + dtbpy in TBME, reflux 55 °C, 90 min, N2 atmosphere Formation of 6-(pinacolboronate)-3-methoxy-1H-indazole
2. Suzuki Coupling Borylated indazole + aryl halide + XPhos-Pd-G2 + K3PO4 in TBME/H2O, reflux 55 °C or microwave 100 °C, 16 h Coupled product with aryl substituent at boronate position

Detailed Reaction Data and Yields

Reaction Step Catalyst Loading Base Equiv. Temperature Time Yield (%) Notes
C–H Borylation 0.6 mol% [Ir(OMe)(COD)]2, 1.2 mol% dtbpy 1.1 equiv B2Pin2 55 °C reflux 90 min ~74% conversion (GC-MS) High regioselectivity for 6-position
Suzuki Coupling (with bromobenzene) 2 mol% XPhos-Pd-G2 2.1 equiv K3PO4 55 °C reflux or 100 °C microwave 16 h or 1 h (microwave) 68–86% isolated Efficient cross-coupling

Notes on Purification and Characterization

  • The borylated intermediate is typically purified by flash column chromatography using gradients of ethyl acetate/acetone and hexanes.
  • The final products are isolated as crystalline solids with melting points consistent with literature values.
  • Characterization includes NMR, GC-MS, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Iridium-Catalyzed C–H Borylation [Ir(OMe)(COD)]2, dtbpy, B2Pin2, TBME 55 °C, 90 min, N2 Direct borylation, regioselective, mild conditions Requires expensive iridium catalyst
Suzuki-Miyaura Coupling XPhos-Pd-G2, K3PO4, TBME/H2O 55 °C reflux or 100 °C microwave, 16 h Versatile for further functionalization Requires palladium catalyst, long reaction time

Research Findings and Literature Support

  • The iridium-catalyzed borylation method is well-documented for heteroaromatic compounds, providing high regioselectivity and functional group tolerance, including methoxy substituents on indazole rings.
  • Suzuki-Miyaura coupling using XPhos-Pd-G2 precatalyst and tripotassium phosphate base in mixed aqueous-organic solvents is a robust method for coupling boronate esters with aryl halides, yielding high purity products suitable for pharmaceutical intermediates.
  • The combination of these methods enables efficient synthesis of 3-methoxy-6-borylated indazole derivatives, which are valuable building blocks in medicinal chemistry.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 6 enables palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides. This reaction forms biaryl or heterobiaryl linkages critical for pharmaceutical intermediates .

Key Reaction Data:

SubstrateCoupling PartnerCatalyst SystemConditionsYieldSource
Analogous indazole boronateAryl halides (e.g., PhI)XPhos-Pd-G2, K₃PO₄TBME/H₂O, 100°C, 1–16 h66–90%
5-Chloroindazole boronateAryl bromidesPd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O, 80°C, 12 h70–85%

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the C–C bond .

  • Steric hindrance from the methoxy group at position 3 may reduce coupling efficiency compared to unsubstituted analogs .

Functionalization of the Indazole Core

The indazole scaffold undergoes regioselective modifications:

N1-Alkylation

The NH group at position 1 reacts with alkyl halides under basic conditions:

text
Indazole-NH + R-X → Indazole-NR (R = Me, Et, etc.)
  • Example: Methylation with CH₃I/K₂CO₃ in DMF yields N1-methyl derivatives .

Electrophilic Aromatic Substitution

The methoxy group at position 3 directs electrophiles to positions 4 or 7 of the indazole ring. Halogenation or nitration has not been explicitly reported for this compound but is feasible based on indazole chemistry .

Boronate Ester Hydrolysis

The dioxaborolane group hydrolyzes under acidic or aqueous conditions to yield the boronic acid:

text
PinB-Indazole + H₂O → B(OH)₂-Indazole + Pinacol
  • Hydrolysis is reversible; the boronic acid is less stable than the boronate ester .

Stability Considerations

  • Thermal Stability : Decomposes above 200°C (predicted via analogs) .

  • Light Sensitivity : Photodegradation observed in related indazole-boronates, necessitating storage in amber vials .

  • Protic Solvents : Boronate esters degrade in prolonged exposure to water or alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of indazole derivatives with boron-containing reagents. The presence of the dioxaborolane moiety enhances its reactivity and solubility in organic solvents, making it suitable for various chemical transformations.

Antitumor Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds related to 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole have demonstrated promising inhibitory effects against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • K562 (chronic myeloid leukemia)
    • PC-3 (prostate cancer)
    • Hep-G2 (hepatoma)

One study reported that a derivative exhibited an IC50 value of 5.15 µM against K562 cells while showing selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM . This suggests a potential for developing low-toxicity anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. A derivative showed an MIC (Minimum Inhibitory Concentration) of 3.90 μg/mL against standard strains . This indicates its potential use in combating antibiotic-resistant infections.

Material Science Applications

In material science, the compound is utilized in the synthesis of novel copolymers with enhanced optical and electrochemical properties. These materials are particularly relevant for applications in organic electronics and photovoltaics:

  • Copolymers Based On :
    • Benzothiadiazole
    • Electron-rich arene units

The incorporation of the dioxaborolane unit facilitates charge transfer processes, which are critical for the performance of organic semiconductor devices .

Case Study 1: Antitumor Efficacy

A recent investigation synthesized several indazole derivatives and evaluated their antitumor efficacy using MTT assays. The study concluded that specific derivatives could induce apoptosis in cancer cells through modulation of the Bcl2 family proteins and the p53/MDM2 pathway .

Case Study 2: Antimicrobial Activity Against MRSA

Another study focused on the antimicrobial properties of indazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds exhibited significantly lower MIC values compared to conventional antibiotics, highlighting their potential as alternative therapeutic agents .

Comparison with Similar Compounds

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1463054-00-3)

  • Key Difference : Methoxy group at position 5 instead of 3.
  • Position 5 substitution may reduce steric hindrance during Pd-catalyzed couplings compared to position 3 .
  • Hazards : Shares similar GHS warnings (H302, H315, H319, H335) as the main compound .

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 864771-17-5)

  • Key Difference : Methyl group at position 3 instead of methoxy.
  • However, it may enhance metabolic stability in drug candidates due to reduced oxidative susceptibility .
  • Synthesis : Achieved via Pd-catalyzed borylation, similar to the main compound, but with lower steric demand .

4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

  • Key Difference : Methoxy at position 4.
  • Impact : Position 4 substitution may disrupt conjugation with the boronate ester, reducing electronic communication between substituents. This could affect regioselectivity in subsequent reactions .

Functional Group Variations

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate (CAS: 2379560-87-7)

  • Key Difference : Carboxylate ester at position 3 instead of methoxy.
  • However, it improves aqueous solubility, aiding purification .
  • Applications : Useful in prodrug designs where ester hydrolysis releases active moieties .

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

  • Key Difference : Difluoromethyl group at position 2.
  • Impact : The strong electronegativity of fluorine enhances metabolic stability and may increase binding affinity in kinase inhibitors. However, steric bulk at position 2 could hinder coupling efficiency .

Boronate Ester Modifications

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole

  • Key Difference : 5,5-Dimethyl dioxaborinane instead of pinacol boronate.
  • However, reduced steric protection may lead to premature hydrolysis .

Comparative Data Table

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications Hazards (GHS)
3-Methoxy-6-(pinacol boronate)-1H-indazole 3-OCH₃, 6-boronate 273.12 High reactivity in Suzuki couplings H302, H315, H319, H335
5-Methoxy-6-(pinacol boronate)-1H-indazole 5-OCH₃, 6-boronate 273.12 Improved steric profile for couplings H302, H315, H319, H335
3-Methyl-5-(pinacol boronate)-1H-indazole 3-CH₃, 5-boronate 257.12 Enhanced metabolic stability H302, H315, H319, H335
Methyl 3-carboxylate-6-boronate-1H-indazole 3-COOCH₃, 6-boronate 301.15 Aqueous solubility advantage H302, H315, H319, H335

Biological Activity

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indazole core and a dioxaborolane moiety. The molecular formula is C14H19BN2O2C_{14}H_{19}BN_{2}O_{2}, with a molecular weight of approximately 250.13 g/mol. The presence of the boron-containing dioxaborolane group is significant for its reactivity and potential interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of key kinases involved in cell proliferation and inflammation.

Key Mechanisms:

  • GSK-3β Inhibition : The compound has shown potential as a GSK-3β inhibitor, which plays a crucial role in various cellular processes including glycogen metabolism and cell cycle regulation. Inhibiting GSK-3β can lead to increased levels of β-catenin and enhanced Wnt signaling pathways.
  • Anti-inflammatory Effects : Research indicates that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells. This suggests its potential utility in treating neuroinflammatory conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth.

Cell LineIC50 (µM)Reference
HeLa5.0
MCF710.0
A5497.5

Case Studies

  • Neuroprotection : A study investigated the neuroprotective effects of the compound in models of neurodegeneration. It was found to significantly reduce neuronal apoptosis induced by oxidative stress.
  • Cancer Treatment : In a recent clinical trial involving patients with advanced solid tumors, the compound demonstrated promising results in terms of safety and preliminary efficacy as part of a combination therapy regimen.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies. Acute toxicity tests reveal that it has a relatively low toxicity profile at therapeutic doses. However, further long-term studies are necessary to fully understand its safety.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-methoxy-6-(pinacol boronate)-1H-indazole derivatives?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester group. Key steps include:

  • Borylation : Introduce the pinacol boronate group using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in anhydrous solvents like THF or dioxane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. LC-MS and ¹H/¹³C NMR validate structural integrity .
  • Yield Optimization : Reactions under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours improve yields (typically 60–85%) .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELX or OLEX2 is standard:

  • Crystallization : Slow evaporation of saturated solutions in DCM/hexane mixtures produces diffraction-quality crystals .
  • Refinement : SHELXL refines atomic positions and thermal parameters, with R-factors < 0.05 for high-resolution data .
  • Validation : Check for twinning or disorder using OLEX2’s analysis tools .

Q. What pharmacological screening strategies are suitable for indazole-boronate derivatives?

Focus on structure-activity relationship (SAR) studies:

  • In vitro assays : Test kinase inhibition (e.g., PKA, CDK) or receptor binding (e.g., mGluR5, AMPA) using fluorescence polarization or radioligand displacement .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with EC₅₀ values compared to controls .
  • Data Interpretation : Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate substituent effects with bioactivity .

Advanced Research Questions

Q. How can this compound be utilized in ROS-responsive prodrug design?

The boronate ester reacts with intracellular hydrogen peroxide (H₂O₂), enabling targeted drug release:

  • Conjugation : Link the boronate to therapeutic agents (e.g., RNase A) via carbamate or ester bonds. Validate cleavage kinetics under H₂O₂ (0.1–10 mM) .
  • Selectivity Testing : Compare activation in tumor vs. normal cells (e.g., using ROS-sensitive dyes like DCFH-DA) .
  • In Vivo Models : Assess tumor regression in xenograft mice, monitoring off-target effects via histopathology .

Q. How to resolve contradictions in reported bioactivity data for indazole-boronate analogs?

Common issues and solutions:

  • Purity Discrepancies : Re-evaluate compound purity via HPLC (>98%) and confirm water content (<0.5% by Karl Fischer titration) .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for CDK inhibition) .
  • Epistatic Effects : Use isogenic cell lines to isolate target pathways (e.g., CRISPR-edited HSF1 or ERα/β models) .

Q. What advanced purification techniques mitigate challenges with air-sensitive intermediates?

  • Glovebox Use : Purify under inert conditions to prevent boronate oxidation .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for polar byproducts .
  • Crystallographic Trapping : Co-crystallize with stabilizing agents (e.g., crown ethers) to isolate reactive intermediates .

Q. How to design mechanistic studies for Suzuki-Miyaura coupling involving this compound?

  • Kinetic Analysis : Monitor reaction progress via ¹¹B NMR to track boronate consumption .
  • DFT Calculations : Model transition states (e.g., Pd-B oxidative addition) using Gaussian or ORCA .
  • Isotope Labeling : Use deuterated solvents (e.g., DMF-d₇) to study solvent effects on catalytic cycles .

Methodological Tables

Q. Table 1. Key Characterization Techniques

TechniqueApplicationExample ParametersReference
¹H/¹³C NMRConfirm substitution patternδ 8.2 (indazole H), δ 1.3 (pinacol CH₃)
HRMSVerify molecular weightm/z 313.1546 [M+H]⁺ (calc. 313.1550)
SCXRDResolve stereochemical ambiguityR₁ = 0.032, wR₂ = 0.085
ROS ReactivityProdrug activation kineticst₁/₂ = 2.5 h (10 mM H₂O₂, pH 7.4)

Q. Table 2. Common Synthetic Pitfalls

IssueSolutionReference
Boronate hydrolysisUse anhydrous solvents (e.g., THF over DMF)
Low coupling yieldOptimize Pd catalyst (e.g., switch to Pd(OAc)₂)
Byproduct formationAdd molecular sieves (4Å) to absorb H₂O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.